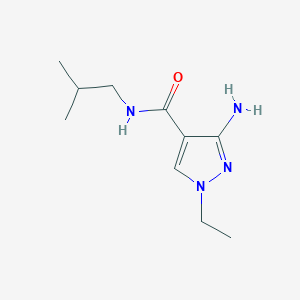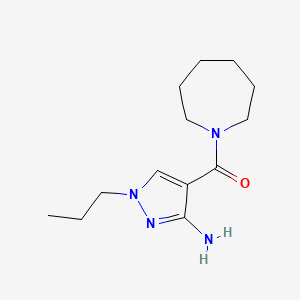
1-(2-Naphthyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthyl)cyclobutanamine is an organic compound characterized by the presence of a naphthalene ring fused to a cyclobutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyclobutanone under acidic conditions to form the desired product . Another method includes the use of 2-naphthyl ketoxime, which undergoes rearrangement in the presence of polyphosphoric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form naphthyl cyclobutanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthalene ring allows for electrophilic substitution reactions, leading to the formation of substituted naphthyl cyclobutanamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various substituted naphthyl cyclobutanamines and their corresponding oxidized or reduced derivatives .
Scientific Research Applications
1-(2-Naphthyl)cyclobutanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects[5][5]. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways[5][5].
Comparison with Similar Compounds
2-Naphthylamine: Shares the naphthalene ring but lacks the cyclobutanamine moiety.
Cyclobutanamine: Contains the cyclobutanamine structure but lacks the naphthalene ring.
Naphthalene: A simpler structure with only the naphthalene ring.
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-naphthalen-2-ylcyclobutan-1-amine |
InChI |
InChI=1S/C14H15N/c15-14(8-3-9-14)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9,15H2 |
InChI Key |
KEXVYFFASPBKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739304.png)
![Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11739311.png)

![pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739321.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739325.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzoic acid](/img/structure/B11739333.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739338.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11739346.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739359.png)
![1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11739362.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739369.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11739382.png)

